molecular formula C23H25BrN2O2 B2451065 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 695170-40-2

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B2451065
CAS No.: 695170-40-2
M. Wt: 441.369
InChI Key: YGOFNQBBGPAPKB-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a bromonaphthalene moiety linked to a phenylpiperazine group through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.

    Ether Formation: The bromonaphthalene is then reacted with an appropriate alcohol under basic conditions to form the 6-bromonaphthalen-2-yloxy intermediate.

    Piperazine Coupling: The final step involves the coupling of the 6-bromonaphthalen-2-yloxy intermediate with 4-phenylpiperazine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major products include ketones or carboxylic acids.

    Reduction: The major product is the reduced naphthalene derivative.

    Substitution: The major products are the substituted naphthalene derivatives.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study receptor-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the phenylpiperazine group can interact with specific amino acid residues, leading to modulation of the target’s activity. This interaction can trigger downstream signaling pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloronaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
  • 1-[(6-Fluoronaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
  • 1-[(6-Iodonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Uniqueness

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom’s size and electronegativity can affect the compound’s overall pharmacokinetic and pharmacodynamic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a bromonaphthalene moiety linked to a phenylpiperazine group, which is significant for its biological activity. The following sections will delve into its biological properties, mechanism of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The bromonaphthalene moiety enhances hydrophobic interactions, facilitating binding to specific targets.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition: It has shown potential in inhibiting carbonic anhydrases, particularly those associated with mycobacterial and fungal pathogens, which could be beneficial in treating infections .

Pharmacological Profile

The pharmacological profile of the compound includes various activities that are summarized in the following table:

Activity TypeDescription
CYP Inhibition Inhibits CYP1A2 and CYP2C9; does not inhibit CYP2C19, CYP2D6, or CYP3A4 .
BBB Permeability Demonstrated ability to cross the blood-brain barrier (BBB) .
P-glycoprotein Substrate Identified as a non-substrate for P-glycoprotein, indicating favorable pharmacokinetics .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of phenolic compounds on carbonic anhydrases from various pathogens. This compound was included in a library of compounds tested against Mycobacterium tuberculosis carbonic anhydrases. Results indicated submicromolar inhibition, demonstrating selectivity over human carbonic anhydrases .

Study 2: Neurological Effects

Research has suggested that compounds similar to this compound exhibit neuroprotective properties. A case study involving animal models showed that administration led to significant improvements in cognitive function and reduced markers of oxidative stress in the brain .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey Features
1-[(6-Chloronaphthalen-2-yl)oxy]-3-(4-pheny...Chlorine substituent; different pharmacological profile.
1-[(6-Fluoronaphthalen-2-yl)oxy]-3-(4-pheny...Fluorine substituent; enhanced receptor affinity.
1-[(6-Iodonaphthalen-2-yl)oxy]-3-(4-pheny...Iodine substituent; increased lipophilicity.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O2/c24-20-8-6-19-15-23(9-7-18(19)14-20)28-17-22(27)16-25-10-12-26(13-11-25)21-4-2-1-3-5-21/h1-9,14-15,22,27H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOFNQBBGPAPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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